Desmethylene Paroxetine Hydrochloride Salt
Overview
Description
Desmethylene Paroxetine Hydrochloride Salt is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) paroxetine. Paroxetine is widely used as an antidepressant and is known for its efficacy in treating various anxiety disorders. This compound is primarily found in the urine of individuals who have metabolized paroxetine .
Mechanism of Action
Target of Action
Desmethylene Paroxetine Hydrochloride Salt is a major metabolite of the selective serotonin reuptake inhibitor (SSRI) known as Paroxetine . The primary target of this compound is the serotonin transporter (SERT), which plays a crucial role in the regulation of serotonin levels in the synaptic cleft .
Mode of Action
This compound, like its parent compound Paroxetine, acts by inhibiting the reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders .
Biochemical Pathways
The action of this compound primarily affects the serotonergic pathway. By inhibiting the reuptake of serotonin, it increases the concentration of this neurotransmitter in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which can have various downstream effects, including mood elevation and reduction of anxiety .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of serotonergic neurotransmission. This can lead to various physiological effects, including mood elevation and reduction of anxiety symptoms. It’s important to note that the specific effects can vary depending on individual factors such as the person’s overall health, genetic makeup, and concurrent use of other medications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH levels, temperature, and the presence of other substances can affect the stability and solubility of the compound, potentially influencing its pharmacokinetics and pharmacodynamics . .
Biochemical Analysis
Biochemical Properties
Desmethylene Paroxetine Hydrochloride Salt interacts with several enzymes, proteins, and other biomolecules. It is a potent, selective serotonin reuptake inhibitor (Ki = 0.72 nM) . The nature of these interactions is primarily inhibitory, preventing the reuptake of serotonin and thereby increasing its availability in the synaptic cleft .
Cellular Effects
The increased availability of serotonin due to the action of this compound can have various effects on cellular processes. It can influence cell function by impacting cell signaling pathways, particularly those involving serotonin receptors . This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the serotonin transporter, inhibiting its function and leading to an increase in serotonin levels . This can result in changes in gene expression and cellular metabolism .
Metabolic Pathways
This compound is involved in the serotonin reuptake pathway . It interacts with the serotonin transporter, inhibiting its function and leading to an increase in serotonin levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylene Paroxetine Hydrochloride Salt involves the demethylation of paroxetine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or hydrobromic acid. The reaction typically occurs under controlled conditions, with temperatures ranging from 0°C to 25°C, and requires careful monitoring to ensure the complete removal of the methyl group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Desmethylene Paroxetine Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions or hydrogen peroxide in neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Desmethylene Paroxetine Hydrochloride Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of paroxetine metabolites.
Biology: Studied for its role in the metabolic pathways of paroxetine and its effects on serotonin reuptake.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of paroxetine.
Industry: Utilized in the development of new antidepressant formulations and in quality control processes for pharmaceutical manufacturing
Comparison with Similar Compounds
Similar Compounds
Paroxetine: The parent compound, a potent SSRI used to treat depression and anxiety disorders.
Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.
Sertraline: An SSRI with a different chemical structure but similar therapeutic effects
Uniqueness
Desmethylene Paroxetine Hydrochloride Salt is unique due to its specific role as a metabolite of paroxetine. It provides insights into the metabolic pathways and pharmacokinetics of paroxetine, which can be valuable for understanding the drug’s efficacy and safety profile. Additionally, its distinct chemical structure allows for specific analytical and research applications that are not possible with other SSRIs .
Properties
IUPAC Name |
4-[[(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]benzene-1,2-diol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO3.ClH/c19-14-3-1-12(2-4-14)16-7-8-20-10-13(16)11-23-15-5-6-17(21)18(22)9-15;/h1-6,9,13,16,20-22H,7-8,10-11H2;1H/t13-,16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPUDSSHAJOHQK-LINSIKMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC(=C(C=C3)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747552 | |
Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159126-30-4 | |
Record name | 4-{[(3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl]methoxy}benzene-1,2-diol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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